Product packaging for Acetanilide, 2-(thiocarbamyl)-(Cat. No.:CAS No. 59749-96-1)

Acetanilide, 2-(thiocarbamyl)-

Cat. No.: B1620669
CAS No.: 59749-96-1
M. Wt: 194.26 g/mol
InChI Key: DDBQKNUNQJKLNS-UHFFFAOYSA-N
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Description

Acetanilide, 2-(thiocarbamyl)- is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetanilide, 2-(thiocarbamyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetanilide, 2-(thiocarbamyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2OS B1620669 Acetanilide, 2-(thiocarbamyl)- CAS No. 59749-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-phenyl-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBQKNUNQJKLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208484
Record name Acetanilide, 2-(thiocarbamyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID60208484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59749-96-1
Record name Acetanilide, 2-(thiocarbamyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059749961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2-(thiocarbamyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Acetanilide Derivatives Research

The study of Acetanilide (B955), 2-(thiocarbamyl)- is situated within the extensive and ongoing research into acetanilide derivatives. Acetanilide itself, historically known by the trade name Antifebrin, was one of the first aniline (B41778) derivatives recognized for its analgesic and antipyretic properties, introduced into medicine in 1886. researchgate.netwikipedia.orgscispace.com Although its use was curtailed due to toxicity, it paved the way for the development of a vast library of derivatives with a wide spectrum of pharmacological activities. researchgate.netnih.gov

Research has consistently demonstrated that modifying the basic acetanilide structure can lead to compounds with enhanced efficacy or novel biological functions. researchgate.net These derivatives are investigated for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antihyperglycemic activities. scispace.comiscientific.org For instance, certain novel acetanilide analogues have been synthesized and evaluated as potent and selective beta3-adrenergic receptor agonists, which have potential for treating obesity and type II diabetes. nih.gov The core objective of this research is to explore the chemistry of these derivatives to assist in the future discovery of more efficacious and specialized therapeutic agents. researchgate.net The synthesis of heterocyclic scaffolds incorporating the acetanilide moiety is a particularly active area, producing compounds with promising anticancer activities. isaacpub.orgresearchgate.net

Table 1: Reported Biological Activities of Various Acetanilide Derivatives

Biological Activity Research Focus/Example Reference(s)
Analgesic & Anti-inflammatory Foundational property; basis for development of modern NSAIDs. researchgate.netscispace.comnih.gov
Antimicrobial & Antifungal Evaluation of new N-(2-hydroxy-4(or 5)- nitro/aminophenyl)benzamides. iscientific.org
Anticancer Synthesis of new heterocyclic scaffolds incorporating the acetanilide moiety. isaacpub.orgekb.eg
Anticonvulsant General screening of acetanilide derivatives for diverse pharmacological roles. scispace.com
Beta3-Adrenergic Agonist Development of novel derivatives for potential treatment of obesity and diabetes. nih.gov

Significance of the Thiocarbamyl Moiety in Synthetic and Biological Contexts

Primary Synthetic Routes for Acetanilide, 2-(thiocarbamyl)-

The synthesis of Acetanilide, 2-(thiocarbamyl)- primarily originates from 2-aminoacetanilide, which serves as the key precursor. The introduction of the thiocarbamyl group is achieved through the reaction with a suitable thiocarbamoylating agent.

Acetanilide Reactants and Thiocarbamoylating Agents

The principal reactant for the synthesis is 2-aminoacetanilide, which can be prepared by the catalytic hydrogenation of 2-nitroacetanilide. wikipedia.orgsigmaaldrich.cn The thiocarbamoylation of the primary amino group of 2-aminoacetanilide can be accomplished using various reagents. A common and effective method involves the use of isothiocyanates, such as phenyl isothiocyanate, in a suitable solvent. researchgate.net This reaction leads to the formation of the corresponding N,N'-disubstituted thiourea derivative.

Another approach involves the use of thiocarbamoyl chloride or its derivatives. Current time information in Bangalore, IN. The reaction of 2-aminoacetanilide with thiophosgene (B130339) can also be employed, which would subsequently require reaction with ammonia (B1221849) or an amine to furnish the thiocarbamyl group.

For the purpose of illustrating a typical synthesis, the reaction between 2-aminoacetanilide and a generic isothiocyanate is presented below:

Reactant 1Reactant 2Product
2-AminoacetanilideR-N=C=S (Isothiocyanate)N-(2-acetamidophenyl)-N'-R-thiourea

Mechanistic Considerations of Thiocarbamoylation Reactions

The thiocarbamoylation of 2-aminoacetanilide with an isothiocyanate proceeds via a nucleophilic addition mechanism. The nitrogen atom of the primary amino group in 2-aminoacetanilide acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. The lone pair of electrons on the nitrogen atom initiates the attack on the central carbon of the N=C=S group. This is followed by a proton transfer from the attacking nitrogen to the nitrogen of the isothiocyanate, resulting in the formation of the thiourea linkage. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol (B145695), and may be facilitated by the presence of a base to enhance the nucleophilicity of the amine.

Advanced Derivatization Strategies via the Thiocarbamyl Group

The thiocarbamyl group of Acetanilide, 2-(thiocarbamyl)- is a reactive handle that allows for the construction of various heterocyclic systems. Its sulfur and nitrogen atoms can participate in a range of cyclization and coupling reactions.

Reactions with Aromatic Diazonium Salts

The reaction of thiocarbamoyl derivatives with aromatic diazonium salts is a known method for the synthesis of various sulfur-containing heterocycles and azo dyes. While direct reaction data for Acetanilide, 2-(thiocarbamyl)- is not extensively detailed in readily available literature, analogous reactions of thiocarbamoyl compounds suggest that coupling can occur. nih.govresearchgate.net The diazonium salt, prepared from an aromatic amine, acts as an electrophile. masterorganicchemistry.com The outcome of the reaction can vary depending on the reaction conditions and the specific structure of the thiocarbamoyl compound. In some cases, this can lead to the formation of thiadiazole derivatives or undergo coupling reactions to form azo compounds. nih.gov

Reactivity with Hydrazine (B178648) Hydrate (B1144303)

The reaction of thiocarbamoyl compounds with hydrazine hydrate is a well-established route for the synthesis of pyrazole (B372694) derivatives. nih.govresearchgate.net In the case of Acetanilide, 2-(thiocarbamyl)-, a plausible reaction pathway involves the initial formation of a thiosemicarbazide intermediate, which can then undergo intramolecular cyclization. For instance, a related chalcone (B49325) derived from acetanilide has been shown to react with hydrazine hydrate to form pyrazole derivatives. researchgate.netrdd.edu.iq This suggests that the thiocarbamyl group in Acetanilide, 2-(thiocarbamyl)- can be utilized to construct a pyrazole ring fused or attached to the acetanilide framework. The reaction typically proceeds by nucleophilic attack of the hydrazine on the thiocarbonyl carbon, followed by cyclization with the elimination of hydrogen sulfide (B99878) or water.

A representative reaction leading to a pyrazole derivative is outlined below:

Starting MaterialReagentProduct Type
Acetanilide, 2-(thiocarbamyl)- derived chalconeHydrazine HydratePyrazolyl acetanilide derivative

Cyclization Reactions with α-Halogenated Reagents

The reaction of thiourea and its derivatives with α-halogenated carbonyl compounds is a cornerstone in the synthesis of thiazole (B1198619) heterocycles, famously known as the Hantzsch thiazole synthesis. derpharmachemica.comscispace.comresearchgate.netclockss.orgasianpubs.orgorganic-chemistry.orgmedcraveonline.comresearchgate.net Similarly, Acetanilide, 2-(thiocarbamyl)- can serve as the thiourea component in this reaction. The sulfur atom of the thiocarbamyl group acts as a nucleophile, attacking the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization involving the nitrogen atom of the thiocarbamyl group and the carbonyl carbon of the α-halogenated reagent, leading to the formation of a 2-aminothiazole (B372263) ring system.

Furthermore, the Gewald aminothiophene synthesis provides a pathway to thiophene (B33073) derivatives. organic-chemistry.orgsemanticscholar.orgwikipedia.orgnih.govmdpi.com This reaction typically involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. While not a direct reaction of pre-formed Acetanilide, 2-(thiocarbamyl)-, the principles of thiophene synthesis from related starting materials are well-established.

The versatility of this approach is demonstrated by the variety of α-halogenated reagents that can be employed, leading to a range of substituted thiazole derivatives.

Table of Representative Cyclization Reactions with α-Halogenated Reagents:

α-Halogenated Reagent TypeGeneral StructureResulting Heterocycle
α-Halo KetoneR-CO-CH(X)-R'2-Amino-4,5-disubstituted thiazole derivative
α-Halo EsterR-O-CO-CH(X)-R'2-Amino-4-hydroxy-5-substituted thiazole derivative
α-Halo NitrileN≡C-CH(X)-R'2,4-Diamino-5-substituted thiazole derivative

The mechanism of the Hantzsch thiazole synthesis involves the initial S-alkylation of the thiocarbamyl group by the α-halocarbonyl compound to form an isothiouronium salt. This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to a cyclized intermediate which then dehydrates to form the aromatic thiazole ring. researchgate.net

Formation of Thiazole Derivatives

The synthesis of thiazole derivatives from 2-(thiocarbamyl)acetanilide precursors is a well-established method, primarily involving the Hantzsch thiazole synthesis. This reaction typically proceeds by the condensation of a thiocarbamoyl derivative with an α-halocarbonyl compound.

Research has shown that N-(4-acetamidophenyl)-N'-phenylthiourea can be cyclocondensed with ethyl bromoacetate (B1195939) to yield a mixture of two isomeric thiazolidin-4-ones: 2-(4-acetamidophenylimino)-3-phenylthiazolidin-4-one and 3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one. nih.gov The latter can be further reacted with various aromatic aldehydes in a Knoevenagel condensation to produce 5-arylidene-2-phenyliminothiazolidin-4-one derivatives. nih.gov

Furthermore, the intramolecular cyclization of N-(4-acetamidophenyl)-N'-phenylthiourea with chloroacetone (B47974) or phenacyl chloride leads to the formation of the corresponding 4-methyl- and 4-phenylthiazole (B157171) derivatives, respectively. nih.gov Another approach involves the reaction of a non-isolable potassium salt adduct of a thiocarbamoyl derivative with α-halogenated compounds, which provides a facile route to highly functionalized thiazole derivatives. researchgate.net

A study by Bondock and coworkers reported the synthesis of 2-(3-pyridyl)-4-methyl-5-acetylthiazole via the Hantzsch reaction of thionicotinamide (B1219654) with 3-chloro-2,4-pentanedione. sci-hub.se This highlights the general utility of thioamides in thiazole synthesis.

Table 1: Synthesis of Thiazole Derivatives from Acetanilide, 2-(thiocarbamyl)- Precursors

Starting MaterialReagentProductReference
N-(4-acetamidophenyl)-N'-phenylthioureaEthyl bromoacetate2-(4-acetamidophenylimino)-3-phenylthiazolidin-4-one and 3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one nih.gov
3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-oneAromatic aldehydes5-arylidene-2-phenyliminothiazolidin-4-one derivatives nih.gov
N-(4-acetamidophenyl)-N'-phenylthioureaChloroacetone2-(4-acetamidophenylamino)-4-methylthiazole nih.gov
N-(4-acetamidophenyl)-N'-phenylthioureaPhenacyl chloride2-(4-acetamidophenylamino)-4-phenylthiazole nih.gov
Thionicotinamide3-chloro-2,4-pentanedione2-(3-pyridyl)-4-methyl-5-acetylthiazole sci-hub.se
Synthesis of Thiophene-3-carboxamides and Related Thiophenes

The thiocarbamoyl moiety in acetanilide derivatives can be utilized in the Gewald synthesis of thiophenes. This reaction typically involves the condensation of a compound containing an active methylene group, a carbonyl compound, and elemental sulfur. However, variations of this reaction using thiocarbamoyl derivatives are also prevalent.

For instance, the reaction of a thiocarbamoyl scaffold with chloroacetone and phenacyl chloride has been shown to result in the formation of 5-substituted-thiophene-3-carboxamides. researchgate.net Additionally, the reaction of 2-chloroacetamide (B119443) with thiocarbamoyl derivatives in an ethanolic solution of sodium ethoxide can furnish 3-aminothiophenes. researchgate.net

A general review on the use of thiocarbamoyl derivatives as synthons in heterocyclic synthesis outlines their reaction with α-halocarbonyl compounds or compounds containing an activated double or triple bond to yield various thiophene derivatives. researchgate.net

Table 2: Synthesis of Thiophene Derivatives

Starting MaterialReagentProductReference
Thiocarbamoyl scaffoldChloroacetone5-methylthiophene-3-carboxamide derivative researchgate.net
Thiocarbamoyl scaffoldPhenacyl chloride5-phenylthiophene-3-carboxamide derivative researchgate.net
2-Chloroacetamide derivativeThiocarbamoyl derivatives3-aminothiophenes researchgate.net
Generation of Thiazolidine Derivatives

Thiazolidine derivatives, particularly thiazolidin-4-ones, can be synthesized from 2-(thiocarbamyl)acetanilide precursors. A key method involves the reaction of a thiourea derivative with a haloacetic acid or its ester.

For example, the reaction of N-(4-acetamidophenyl)-N'-phenylthiourea with ethyl bromoacetate yields thiazolidin-4-one isomers. nih.gov Another study demonstrated the heterocyclization of a 2-chloroacetamide derivative upon treatment with ammonium (B1175870) thiocyanate (B1210189) in boiling ethanol to produce 2-(p-acetamidophenylimino)-thiazolidin-4-one. researchgate.net The versatility of thiocarbamoyl derivatives is further highlighted by their reaction with α-halogenated compounds to form various thiazolidinone derivatives. researchgate.net

Table 3: Synthesis of Thiazolidine Derivatives

Starting MaterialReagentProductReference
N-(4-acetamidophenyl)-N'-phenylthioureaEthyl bromoacetate2-(4-acetamidophenylimino)-3-phenylthiazolidin-4-one and 3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one nih.gov
2-Chloroacetamide derivativeAmmonium thiocyanate2-(p-acetamidophenylimino)-thiazolidin-4-one researchgate.net

Heterocyclic Ring Formation Utilizing Thiocarbamoyl Moieties as Synthons

The thiocarbamoyl group is a valuable synthon for the construction of a wide array of heterocyclic rings beyond thiazoles and thiophenes. Its ability to react with various electrophiles and undergo cyclization makes it a cornerstone in heterocyclic chemistry.

Pyrroles and Pyrazoles Synthesis

While direct synthesis of pyrroles from Acetanilide, 2-(thiocarbamyl)- is not extensively documented, the thiocarbamoyl moiety is a known precursor for pyrazole synthesis. The reaction of thiocarbamoyl derivatives with hydrazine or its derivatives is a common route to pyrazoles. researchgate.net

One study detailed the condensation of a synthesized ketene (B1206846) N,S-acetal, derived from a thiocarbamoyl scaffold, with hydrazine to furnish a pyrazole-4-carboxamide derivative. researchgate.net Another research article describes the synthesis of pyrazoline derivatives from chalcones, which can be prepared from acetanilide, by reaction with hydrazine hydrate. derpharmachemica.com Furthermore, a review highlights the preparation of pyrazoles by heating a thiocarbamoyl derivative with diethyl malonate followed by cyclization with hydrazine. researchgate.net

Table 4: Synthesis of Pyrazole Derivatives

Starting MaterialReagent(s)ProductReference
Ketene N,S-acetal (from thiocarbamoyl scaffold)HydrazinePyrazole-4-carboxamide derivative researchgate.net
Chalcone (from acetanilide)Hydrazine hydratePyrazoline derivative derpharmachemica.com
p-Substituted-C6H4-NH.CS2CH3Diethyl malonate, then HydrazinePyrazole derivative researchgate.net
Imidazoles and Pyrimidine (B1678525) Derivatives

The synthesis of imidazoles and pyrimidines can also utilize thiocarbamoyl synthons. For instance, 2-mercapto-imidazoles can be prepared by reacting thiocarbamoyl derivatives with appropriate reagents in pyridine. researchgate.net A series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives, referred to as imidazole (B134444) thioacetanilides (ITA), have been synthesized and evaluated for their biological activities. nih.gov

The synthesis of pyrimidines can be achieved through various routes. One method involves the reaction of chalcones, which can be derived from acetanilide, with urea (B33335), thiourea, or guanidine (B92328). derpharmachemica.com Another approach describes a one-pot synthesis of 2-amino pyrimidine derivatives from an aldehyde, ethyl cyanoacetate, and guanidine nitrate. scholarsresearchlibrary.com Additionally, aminopyrazolo[3,4-d]pyrimidine derivatives have been prepared by the reaction of a pyrimidine derivative with isothiocyanates, which are related to thiocarbamoyl compounds. researchgate.net

Table 5: Synthesis of Imidazole and Pyrimidine Derivatives

Starting Material/PrecursorReagent(s)Product ClassReference
Thiocarbamoyl derivative-2-mercapto-imidazoles researchgate.net
--2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives nih.gov
Chalcone (from acetanilide)Urea/Thiourea/GuanidinePyrimidine derivatives derpharmachemica.com
Aldehyde, Ethyl cyanoacetate, Guanidine nitratePiperidine2-amino pyrimidine derivatives scholarsresearchlibrary.com
Pyrimidine derivativeIsothiocyanatesAminopyrazolo[3,4-d]pyrimidine derivatives researchgate.net
Oxazine (B8389632) and Thiazine (B8601807) Derivatives

The synthesis of six-membered heterocyclic rings like oxazines and thiazines can be accomplished using acetanilide derivatives as starting materials. A common strategy involves the initial synthesis of chalcones from acetanilide and aromatic aldehydes. rdd.edu.iqresearchgate.net These chalcones can then be cyclized with urea or thiourea to yield oxazine and thiazine derivatives, respectively. rdd.edu.iqresearchgate.net This method highlights an indirect but important application of the acetanilide scaffold in the synthesis of these heterocycles. A review on the green synthesis of thiazines and oxazines also points to the importance of these scaffolds in medicinal chemistry. ijpsr.com

Table 6: Synthesis of Oxazine and Thiazine Derivatives from Acetanilide-Derived Chalcones

Starting Material (Chalcone from Acetanilide)ReagentProduct ClassReference
ChalconeUreaOxazine derivative rdd.edu.iqresearchgate.net
ChalconeThioureaThiazine derivative rdd.edu.iqresearchgate.net

Fused Heterocyclic Systems (e.g., Thiazolopyrimidines)

The thiocarbamoyl moiety within the Acetanilide, 2-(thiocarbamyl)- structure is a pivotal precursor for the synthesis of various fused heterocyclic systems. Among these, thiazolopyrimidines are of significant interest due to their wide range of pharmacological activities. doubtnut.com The general synthetic strategy involves the reaction of a pyrimidine-thione derivative, which can be formed from a thiocarbamoyl precursor, with a suitable bifunctional electrophile.

A common route involves the initial synthesis of a dihydropyrimidine-2(1H)-thione. This intermediate is then reacted with an α-halo ester, such as ethyl bromoacetate, in a condensation/cyclization sequence. ijnc.ir This reaction proceeds via initial S-alkylation of the thiocarbonyl group, followed by an intramolecular cyclization and dehydration to yield the fused thiazolopyrimidine ring system. The reaction is often carried out in a suitable solvent like acetone (B3395972) and can proceed efficiently without a catalyst. ijnc.ir

For instance, the reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate yields the corresponding 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. ijnc.ir The regioselectivity of the cyclization can lead to either the 5H-thiazolo[3,2-a]pyrimidine or the isomeric 7H-thiazolo[3,2-a]pyrimidine structure, which can be determined using spectroscopic methods. ijnc.ir

Table 1: Synthesis of Thiazolopyrimidine Derivatives

Starting Material Reagent Conditions Product Yield Ref
5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione Ethyl bromoacetate Acetone, reflux 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one Good ijnc.ir
2-amino-4,6-dimethylpyrimidine Phenyl isothiocyanate, then chloroacetic acid Ethanol, reflux 2-(phenylimino)-3-phenyl-2,3-dihydro-7,9-dimethylthiazolo[3,2-a]pyrimidin-5-one - researchgate.net

Nucleophilic Substitution Reactions to Yield Substituted Acetanilide Scaffolds

The acetanilide framework can be readily modified through nucleophilic substitution reactions, typically by introducing a reactive leaving group on the acetyl moiety. A common precursor for these reactions is a 2-chloro-N-arylacetamide derivative. The chlorine atom serves as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles (including nitrogen, oxygen, and sulfur nucleophiles) to generate novel substituted acetanilide scaffolds.

This approach is highly versatile for creating libraries of compounds. For example, N-(4-acetamidophenyl)-2-chloroacetamide can react with various nucleophilic reagents like benzothiazole-2-thiol, ethyl 2-mercaptoacetate, and different thiocarbamoyl derivatives to yield corresponding 4-(N-substituted amino)-acetanilide scaffolds. acs.org The reaction conditions typically involve a base to facilitate the nucleophilic attack and are carried out in a suitable polar solvent.

Similarly, various substituted 2-phenoxy-N-phenylacetamides can be prepared by reacting 2-chloro-N-phenylacetamides with different substituted phenols in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. chemguide.co.uk These reactions exemplify the nucleophilic substitution pathway for elaborating the acetanilide structure. chemguide.co.uk

Table 2: Nucleophilic Substitution on Chloroacetamide Precursors

Chloroacetamide Precursor Nucleophile Conditions Product Type Ref
N-(4-acetamidophenyl)-2-chloroacetamide Benzothiazole-2-thiol - 4-(N-substituted amino) acetanilide acs.org
N-(4-acetamidophenyl)-2-chloroacetamide Ammonium thiocyanate - 4-(N-substituted amino) acetanilide acs.org
2-chloro-N-phenylacetamide Substituted phenols Dry acetone, K2CO3, KI 2-phenoxy-N-phenylacetamide chemguide.co.uk

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization is crucial for controlling reaction outcomes and designing new synthetic pathways. The reactions of Acetanilide, 2-(thiocarbamyl)- and its precursors involve several key mechanistic steps.

Nucleophilic Addition Pathways

The formation of the thiocarbamoyl group itself is a prime example of a nucleophilic addition reaction. Typically, an isothiocyanate (R-N=C=S) is attacked by a nucleophile. In the context of Acetanilide, 2-(thiocarbamyl)-, the precursor would involve the reaction of an acetanilide derivative containing a nucleophilic center with an isothiocyanate.

More broadly, the chemistry of thiocarbamoyl derivatives often begins with the nucleophilic addition of a carbanion to an isothiocyanate. For instance, the reaction of phenyl isothiocyanate with a compound containing an active methylene group, like 2-cyano-N-arylacetamide, proceeds via the addition of the methylene-derived carbanion to the central carbon of the isothiocyanate. researchgate.net This forms a non-isolable thiocarbamoyl salt intermediate which is then used in subsequent cyclization reactions. researchgate.net

The general mechanism for nucleophilic addition to a polarized pi bond, such as a carbonyl or thiocarbonyl group, involves two main steps:

Nucleophilic Attack : The nucleophile attacks the electrophilic carbon atom of the C=S or C=O bond, breaking the pi bond and pushing electrons onto the heteroatom (sulfur or oxygen). This results in a tetrahedral intermediate. chemistrylearner.com, libretexts.org

Protonation : The negatively charged heteroatom is then protonated, often by the solvent or a weak acid added to the reaction mixture, to yield the final product. chemistrylearner.com

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a key step in the formation of fused heterocyclic systems from thiocarbamoyl derivatives. After an initial intermolecular reaction, a functional group within the newly formed intermediate attacks another part of the same molecule to form a ring.

A classic example is the Dieckmann condensation, an intramolecular Claisen condensation of diesters to form cyclic β-keto esters, which proceeds via an enolate intermediate. libretexts.org A similar principle applies to the derivatives of Acetanilide, 2-(thiocarbamyl)-. For example, a thiocarbamoyl derivative, once S-alkylated with a reagent containing a carbonyl group (like an α-halo ketone), can undergo intramolecular cyclization. The mechanism involves the formation of an enolate or another nucleophilic center which then attacks an electrophilic site within the molecule, leading to ring closure. researchgate.net, libretexts.org

The formation of thiophene derivatives from thiocarbamoyl compounds provides another clear example. A thiocarbamoyl derivative can be reacted with an α-halogenated reagent. The resulting intermediate can then undergo a base-catalyzed intramolecular cyclization where a carbanion displaces a leaving group or adds to a carbonyl, ultimately forming a stable five-membered thiophene ring. researchgate.net

Role of Activated Methylene Groups in Thiocarbamoyl Derivatives

An activated methylene group is a -CH₂- group flanked by two electron-withdrawing groups (such as C=O, CN, or COOR). This structural feature makes the methylene protons significantly acidic and easily removable by a base. doubtnut.com, tcichemicals.com The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the adjacent electron-withdrawing groups. doubtnut.com

In the synthesis of derivatives from Acetanilide, 2-(thiocarbamyl)-, the precursor often involves a molecule with an activated methylene group, such as 2-cyanoacetanilide. This group is of paramount importance as it provides the nucleophilic carbon needed to react with electrophiles like phenyl isothiocyanate. researchgate.net

The reaction sequence is often:

Deprotonation : A base removes a proton from the activated methylene group to form a resonance-stabilized carbanion.

Nucleophilic Attack : This carbanion acts as a potent nucleophile, attacking an electrophile (e.g., the carbon of an isothiocyanate).

Further Reaction : The resulting intermediate, which now contains the thiocarbamoyl functionality, can be used in subsequent steps, such as alkylation followed by intramolecular cyclization, to build complex heterocyclic scaffolds. researchgate.net, researchgate.net

Green Chemistry Approaches in the Synthesis of Acetanilide, 2-(thiocarbamyl)- Derivatives

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical synthesis. These principles are increasingly being applied to the synthesis of acetanilide and its derivatives.

One significant approach is the development of solvent-free reactions. The synthesis of acetanilide itself can be performed by reacting aniline with acetic anhydride (B1165640) without any solvent or additives, significantly reducing waste and simplifying purification. researchgate.net This solventless approach has been extended to other derivatives, demonstrating good yields and a much-improved environmental factor (E-factor). researchgate.net, researchgate.net

Another green strategy is the use of alternative, environmentally benign catalysts and reaction media. For the synthesis of thiazolopyrimidines, a related fused heterocyclic system, reactions have been developed that use ionic liquids as the reaction medium. ijnc.ir Ionic liquids are non-volatile and can often be recycled, making them a greener alternative to traditional organic solvents. Furthermore, some of these syntheses can be performed under catalyst-free conditions, further simplifying the process and reducing chemical waste. ijnc.ir

Greener methods for the acetylation of amines to form the core acetanilide structure include:

Using zinc dust in acetic acid, which avoids the use of the more hazardous acetic anhydride. imist.ma

Employing magnesium sulfate (B86663) heptahydrate as a mild, inexpensive, and eco-friendly Lewis acid catalyst for acetylation with glacial acetic acid, again avoiding acetic anhydride. ijtsrd.com

Utilizing waste-derived copper flakes for a one-pot, solvent-free reductive acetamidation of nitroarenes to acetanilides. acs.org

These approaches highlight a clear trend towards more sustainable synthetic routes in this area of chemistry. nih.gov

Solvent-Free Synthetic Protocols

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of often hazardous and volatile organic solvents. For the synthesis of thiourea derivatives, including structures analogous to Acetanilide, 2-(thiocarbamyl)-, mechanochemical methods and microwave-assisted synthesis have emerged as promising solvent-free alternatives.

One common approach to synthesizing N-aryl thioureas involves the reaction of an amine with an isothiocyanate. In a conventional setting, this reaction is often carried out in a solvent. However, research has demonstrated the feasibility of conducting these reactions under solvent-free conditions, often with improved efficiency. For instance, the reaction of various anilines with octanoyl isothiocyanate has been successfully achieved by stirring at 60-65°C without any solvent, leading to high yields of the corresponding N-octanoyl-N'-arylthioureas. banglajol.info Similarly, the synthesis of heterocyclic thioureas has been reported in excellent yields (82.9–95.5%) and short reaction times (2–4.5 min) using microwave irradiation in the absence of a solvent. researchgate.net

A plausible solvent-free synthesis of Acetanilide, 2-(thiocarbamyl)- would involve the direct reaction of 2-aminoacetanilide with a suitable isothiocyanate precursor under thermal or microwave conditions. A general representation of this approach is depicted below:

Scheme 1: Proposed Solvent-Free Synthesis of Acetanilide, 2-(thiocarbamyl)-

Reactant A (2-Aminoacetanilide) + Reactant B (Isothiocyanate source) --(Heat or Microwave Irradiation)--> Product (Acetanilide, 2-(thiocarbamyl)-)

The efficiency of such a protocol is highlighted in the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide, where pivaloyl isothiocyanate is reacted with 4-aminoacetophenone in dry acetone. nih.gov While this example uses a solvent, the underlying principle of reacting an aminoacetophenone derivative with an isothiocyanate is directly applicable to a solvent-free adaptation for the synthesis of the target molecule.

Utilization of Eco-Friendly Catalysts and Solvents

When solvent-free conditions are not feasible, the use of environmentally benign solvents and catalysts is a key aspect of green synthesis. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Several syntheses of thiourea derivatives have been successfully carried out in aqueous media. For example, a facile and rapid synthesis of 2-amino-4-arylthiazoles involves the condensation of aracyl bromides with N-arylthioureas in water under microwave irradiation, yielding pure products in high yields (81%-97%) within very short reaction times (1-20 min). scirp.org

In the context of catalysis, the use of reusable and non-toxic catalysts is paramount. Urea and thiourea themselves have been employed as efficient, inexpensive, and reusable catalysts for the synthesis of various heterocyclic compounds under solvent-free conditions. merckmillipore.com For the synthesis of thioureas, zinc has been utilized as a catalyst in the reaction of primary amines with carbon disulfide, offering a convenient method with good to outstanding yields under modest reaction conditions. tandfonline.com Furthermore, a cross-linked chitosan (B1678972) hydrogel has been demonstrated as a potent, recyclable, and eco-friendly biocatalyst for the synthesis of thiazole derivatives, showcasing the potential of biopolymers in green catalysis. mdpi.com

A proposed eco-friendly synthesis of Acetanilide, 2-(thiocarbamyl)- could involve the reaction of 2-aminoacetanilide with an isothiocyanate in water, potentially catalyzed by a reusable catalyst like urea or a supported metal catalyst.

Table 1: Examples of Eco-Friendly Catalysts and Solvents in Thiourea Synthesis

Catalyst/Solvent SystemReaction TypeAdvantages
Water (Solvent)Condensation of aracyl bromides with N-arylthioureasNon-toxic, non-flammable, readily available, high yields. scirp.org
Urea/Thiourea (Catalyst)Synthesis of pyrazole derivativesInexpensive, reusable, solvent-free conditions, high yields. merckmillipore.com
Zinc (Catalyst)Reaction of primary amines with carbon disulfideConvenient, good to excellent yields, modest reaction conditions. tandfonline.com
Cross-linked Chitosan Hydrogel (Biocatalyst)Synthesis of thiazole derivativesRecyclable, eco-friendly, high yields, mild conditions. mdpi.com

Atom Economy and Waste Minimization in Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of thioureas can be designed to have a high atom economy. A notable example is the three-component reaction between isocyanides, aliphatic amines, and elemental sulfur, which proceeds with complete atom economy to produce thioureas in excellent yields at ambient temperature without the need for a catalyst. organic-chemistry.org

Calculation of Atom Economy:

The percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of Acetanilide, 2-(thiocarbamyl)- from 2-aminoacetanilide and a simple isothiocyanate like methyl isothiocyanate, the reaction would be an addition reaction, which inherently has a 100% atom economy as all atoms of the reactants are incorporated into the single product.

Reaction: 2-Aminoacetanilide (C₈H₁₀N₂O) + Methyl isothiocyanate (C₂H₃NS) → N-(2-acetylphenyl)-N'-methylthiourea (C₁₀H₁₃N₃OS)

Molecular Weight of 2-Aminoacetanilide = 150.18 g/mol

Molecular Weight of Methyl isothiocyanate = 73.12 g/mol

Molecular Weight of N-(2-acetylphenyl)-N'-methylthiourea = 223.30 g/mol

% Atom Economy = (223.30 / (150.18 + 73.12)) x 100 = 100%

Comparative Analysis of Conventional Versus Green Synthesis Methods

A comparative analysis of conventional and greener synthetic routes for thiourea derivatives highlights the significant advantages of adopting green chemistry principles.

Table 2: Comparative Analysis of Conventional vs. Green Synthesis of Thiourea Derivatives

FeatureConventional MethodGreen Method
Solvents Often uses volatile and hazardous organic solvents (e.g., chloroform, DMF). researchgate.netEmploys solvent-free conditions, water, or other benign solvents. banglajol.infoscirp.org
Catalysts May use stoichiometric amounts of toxic reagents or heavy metal catalysts that are difficult to recover.Utilizes reusable, non-toxic catalysts such as urea, zinc, or biocatalysts. merckmillipore.comtandfonline.commdpi.com
Reaction Conditions Often requires prolonged heating and refluxing.Can be performed at ambient temperature or with rapid heating using microwaves, leading to shorter reaction times. researchgate.netorganic-chemistry.org
Atom Economy Can be lower due to the use of protecting groups or the formation of by-products.Often higher, with addition reactions and multi-component reactions achieving 100% atom economy. organic-chemistry.org
Waste Generation Generates significant amounts of solvent and catalyst waste, which require costly disposal.Minimizes waste through solvent-free protocols and the use of recyclable catalysts.
Energy Consumption Higher due to longer reaction times and heating requirements.Lower due to shorter reaction times and more efficient heating methods like microwave irradiation.
Overall Yield Can be variable and may require extensive purification.Often results in higher or comparable yields with easier product isolation. researchgate.net

For the synthesis of Acetanilide, 2-(thiocarbamyl)-, a conventional approach might involve the use of thiophosgene, a highly toxic reagent, with 2-aminoacetanilide in a chlorinated solvent. researchgate.netresearchgate.net In contrast, a greener approach would favor the direct reaction of 2-aminoacetanilide with a less hazardous isothiocyanate source, either under solvent-free conditions or in an eco-friendly solvent like water, potentially with a recyclable catalyst. The green method not only avoids the use of toxic reagents and solvents but also offers higher atom economy and reduced energy consumption, making it a more sustainable and environmentally responsible choice.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the functional groups within Acetanilide (B955), 2-(thiocarbamyl)-.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of Acetanilide, 2-(thiocarbamyl)- is expected to exhibit distinct absorption bands corresponding to its amide and thiocarbamyl moieties, as well as the substituted benzene ring. The N-H stretching vibrations of both the amide and the primary thioamide groups are anticipated in the region of 3400-3100 cm⁻¹. Specifically, the amide N-H stretch typically appears as a sharp band around 3300 cm⁻¹, while the thioamide NH₂ stretches would likely present as two bands.

The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is a strong and characteristic absorption expected in the 1680-1640 cm⁻¹ range. The Amide II band, arising from N-H bending and C-N stretching, is predicted to be observed around 1550-1520 cm⁻¹.

The thiocarbonyl (C=S) stretching vibration is more complex and can be coupled with other vibrations, but it is generally expected to appear in the 1250-1020 cm⁻¹ region. The C-N stretching vibrations of the thioamide and amide groups, along with aromatic C-C stretching, will contribute to the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will give rise to bands in the 900-675 cm⁻¹ range, indicative of the ortho-disubstitution pattern of the benzene ring.

Table 1: Predicted FTIR Spectral Data for Acetanilide, 2-(thiocarbamyl)-

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3300 N-H Stretch (Amide)
~3200, ~3100 N-H Asymmetric & Symmetric Stretch (Thioamide)
>3000 C-H Stretch (Aromatic)
~1660 C=O Stretch (Amide I)
~1540 N-H Bend, C-N Stretch (Amide II)
~1250 C=S Stretch (Thioamide)

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations in Acetanilide, 2-(thiocarbamyl)- are expected to produce strong signals in the Raman spectrum. The C=S stretching vibration, which can sometimes be weak or coupled in FTIR, may show a more distinct band in the Raman spectrum.

The phenyl ring modes, including the ring breathing vibration, are anticipated to be prominent. The amide and thiocarbamyl group vibrations will also be present, though their intensities may differ from those in the FTIR spectrum. For instance, the C=O stretch will be visible but likely less intense than in the IR spectrum.

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) can be a powerful tool to study the adsorption behavior and enhance the Raman signal of Acetanilide, 2-(thiocarbamyl)- on a metal surface (typically silver or gold). Given the presence of sulfur and nitrogen atoms with lone pairs of electrons, the molecule is expected to chemisorb onto the metal surface.

The SERS spectrum would likely show significant enhancement of the vibrational modes of the groups closest to the surface. It is probable that the thiocarbamyl group would be the primary binding site to the metal, leading to a strong enhancement of the C=S and C-N stretching modes. The orientation of the molecule on the surface could be inferred from the relative enhancement of different vibrational modes. For instance, an enhancement of the aromatic ring modes would suggest a tilted or perpendicular orientation with respect to the metal surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of Acetanilide, 2-(thiocarbamyl)-.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Acetanilide, 2-(thiocarbamyl)- will provide information on the chemical environment of the protons. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. Due to the ortho-disubstitution, a complex splitting pattern is anticipated for these four protons.

The amide proton (NH) of the acetamido group is expected to be a singlet, and its chemical shift can be variable, often appearing between 8.0 and 10.0 ppm, depending on the solvent and concentration. The two protons of the primary thioamide (NH₂) will likely appear as a broad singlet or two separate signals, also in the downfield region.

The methyl protons of the acetyl group will give a sharp singlet in the upfield region, typically around 2.2 ppm.

Table 2: Predicted ¹H NMR Spectral Data for Acetanilide, 2-(thiocarbamyl)-

Chemical Shift (ppm) Multiplicity Assignment
~2.2 Singlet CH₃ (Acetyl)
7.0 - 8.5 Multiplet Aromatic Protons
~9.0 Singlet NH (Amide)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The thiocarbonyl carbon (C=S) is expected to be the most downfield signal, typically in the range of 190-210 ppm. The carbonyl carbon (C=O) of the amide group will also be downfield, but at a higher field than the C=S, likely around 170 ppm.

The aromatic carbons will resonate in the 120-140 ppm region. The number of signals will depend on the symmetry of the molecule. The carbon attached to the acetamido group and the one attached to the thiocarbamyl group will have distinct chemical shifts influenced by the electronic nature of these substituents. The methyl carbon of the acetyl group will appear at the highest field, typically around 25 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for Acetanilide, 2-(thiocarbamyl)-

Chemical Shift (ppm) Assignment
~25 CH₃ (Acetyl)
120 - 140 Aromatic Carbons
~170 C=O (Amide)

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of "Acetanilide, 2-(thiocarbamyl)-". High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₉H₁₀N₂OS.

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the protonated molecular ion [M+H]⁺, offer deep insights into the compound's structure. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. The primary fragmentation pathways for "Acetanilide, 2-(thiocarbamyl)-" are predicted to involve cleavages around the amide and thiocarbamyl functional groups.

Key expected fragmentation pathways include:

Loss of the Thiocarbamyl Moiety: Cleavage of the C-C bond between the phenyl ring and the thiocarbamyl group.

Amide Bond Cleavage: Scission of the amide bond can occur in two ways, leading to fragments corresponding to the anilide portion or the acetyl group.

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a methyl radical and the formation of a stable acylium ion.

Rearrangements and Neutral Losses: Loss of small, stable neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or thioformic acid (H₂NCSH) from the parent ion.

The analysis of these fragmentation patterns allows for a piece-by-piece reconstruction of the molecule, confirming the connectivity of the acetamido and thiocarbamyl groups to the phenyl ring.

Table 1: Proposed Mass Spectrometry Fragmentation Data for Acetanilide, 2-(thiocarbamyl)- This table presents predicted m/z values based on common fragmentation patterns for similar chemical structures.

m/z (Proposed) Ion Formula Proposed Structure/Origin
195.05 [C₉H₁₁N₂OS]⁺ Protonated Molecular Ion [M+H]⁺
178.05 [C₉H₈N₁OS]⁺ Loss of Ammonia (NH₃)
152.03 [C₈H₆NOS]⁺ Loss of Acetyl Radical (CH₃CO·)
136.04 [C₇H₆NS]⁺ Loss of Acetamide (B32628) (CH₃CONH₂)
93.06 [C₆H₇N]⁺ Aniline (B41778) fragment
77.04 [C₆H₅]⁺ Phenyl fragment

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information about the electronic transitions within the molecule, influenced by its chromophores and their chemical environment.

The UV-Visible absorption spectrum of "Acetanilide, 2-(thiocarbamyl)-" is primarily defined by the π → π* electronic transitions within the aromatic phenyl ring, which is conjugated with the acetamido and thiocarbamyl groups. The spectrum is expected to show characteristic absorption bands influenced by these substituents.

The acetanilide core itself typically exhibits a strong absorption band. The presence of the ortho-thiocarbamyl group, containing a C=S chromophore and lone pair electrons on sulfur and nitrogen, acts as a powerful auxochrome. This is predicted to cause a significant bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted acetanilide. The ortho-positioning of the two bulky groups can cause steric hindrance, potentially leading to a non-planar conformation that may slightly alter the extent of conjugation and thus the spectral features.

Table 2: Predicted UV-Visible Absorption Data for Acetanilide, 2-(thiocarbamyl)- in Ethanol (B145695) This table presents expected absorption maxima based on the analysis of similar aromatic thioamides.

Band Predicted λmax (nm) Electronic Transition
Band I ~ 320-340 π → π*
Band II ~ 240-260 π → π*

While many simple aromatic compounds exhibit fluorescence from their lowest energy excited state, molecules with specific structural features can display more complex photophysics, such as dual fluorescence. "Acetanilide, 2-(thiocarbamyl)-" possesses the structural requisites for such behavior, namely donor and acceptor groups attached to a rotatable bond system.

Dual fluorescence is the phenomenon where a molecule emits from two distinct excited states, resulting in two emission bands. For this compound, this could arise from:

Locally Excited (LE) State: A higher-energy, "normal" fluorescence band resulting from the initially populated excited state, which resembles the ground-state geometry.

Twisted Intramolecular Charge Transfer (TICT) State: A lower-energy, highly Stokes-shifted emission band. This state is formed following excitation, where intramolecular rotation around the C(aryl)-N or C(aryl)-C bonds leads to a conformation with significant charge separation. The stability of this TICT state is highly dependent on solvent polarity; it is stabilized by polar solvents, leading to a pronounced red shift of the second emission band. iitkgp.ac.innih.gov

The ortho substitution in "Acetanilide, 2-(thiocarbamyl)-" may promote the formation of a TICT state by creating a pre-twisted ground state geometry. The presence of both electron-donating (amino) and electron-withdrawing (carbonyl, thiocarbonyl) groups facilitates the charge transfer necessary for the formation of the TICT state.

Table 3: Predicted Fluorescence Emission Maxima in Solvents of Varying Polarity This table illustrates the hypothetical solvent-dependent dual fluorescence behavior.

Solvent Dielectric Constant (ε) λem (LE) (nm) λem (TICT) (nm)
Cyclohexane 2.02 ~ 380-400 Weak or absent
Dichloromethane 9.08 ~ 390-410 ~ 480-500
Acetonitrile 37.5 ~ 395-415 ~ 510-530

Computational and Theoretical Investigations of Acetanilide, 2 Thiocarbamyl

Computational Studies of Reactivity and Reaction Mechanisms

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms, determining reaction rates, and understanding selectivity. This method involves locating the saddle point on a potential energy surface that connects reactants to products. This point, the transition state, represents the highest energy barrier along the reaction coordinate.

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are used to model the geometric and energetic properties of these transient structures. A key characteristic of a computationally located transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

For molecules containing the thiourea (B124793) or thioamide moiety, TS analysis is crucial for understanding reactions such as intramolecular cyclizations. For instance, theoretical studies on N,N'-disubstituted thiourea derivatives have utilized DFT to calculate the thermodynamic parameters of transition states for cyclization reactions in various solvents. biopolymers.org.uaresearchgate.net Such analyses help predict the most favorable reaction pathway by comparing the activation energies of different possible routes. biopolymers.org.ua For Acetanilide (B955), 2-(thiocarbamyl)-, a similar approach could be used to investigate its propensity to form heterocyclic structures, a common reaction pathway for thiocarbamoyl compounds. rsc.org

Distortion-Interaction Model for Reactivity Rationalization

The Distortion-Interaction Model, also known as the Activation Strain Model, is a powerful conceptual tool used to analyze chemical reactivity and activation barriers. researchgate.netnih.govnih.gov This model partitions the activation energy (ΔE≠) of a reaction into two primary components:

Distortion Energy (ΔEstrain): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy (ΔEint): The actual interaction energy (including steric and electronic effects) between the two distorted reactant molecules within the transition state structure. nih.gov

The fundamental equation of this model is: ΔE≠ = ΔEstrain + ΔEint

This framework provides deep insight into the factors controlling reaction rates. A high activation barrier might arise from a rigid reactant that requires a large amount of energy to distort (high ΔEstrain) or from unfavorable interactions in the transition state (a less stabilizing ΔEint). The transition state is reached when the stabilizing interaction energy overcomes the destabilizing distortion energy. nih.govnih.gov This model has been successfully applied to a vast range of reaction types, from cycloadditions to substitution and elimination reactions. researchgate.netsemanticscholar.org Although a specific distortion-interaction analysis for Acetanilide, 2-(thiocarbamyl)- has not been reported, this model could be employed to rationalize its reactivity in bimolecular reactions, providing a quantitative understanding of the structural and electronic factors that govern its chemical behavior.

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. fip.org It is an indispensable tool in drug discovery for predicting ligand-protein interactions and estimating binding affinity. The thiourea scaffold is recognized for its chemical versatility and biological activity, making its derivatives promising candidates for pharmaceutical applications. biointerfaceresearch.com

Docking algorithms explore the conformational space of a ligand within the active site of a protein, predicting the most stable binding pose. This prediction is based on scoring functions that evaluate non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. biointerfaceresearch.comsingidunum.ac.rs

The structure of Acetanilide, 2-(thiocarbamyl)- possesses several functional groups capable of forming specific interactions with biological targets:

Hydrogen Bond Donors: The N-H groups of the amide and thiourea moieties.

Hydrogen Bond Acceptors: The carbonyl (C=O) and thiocarbonyl (C=S) groups.

Hydrophobic Regions: The phenyl ring.

Studies on other thiourea derivatives have shown that these groups are critical for binding. The thiourea motif can form crucial hydrogen bonds with amino acid residues in an enzyme's active site, while aromatic rings often engage in hydrophobic or π-π interactions. biointerfaceresearch.comsingidunum.ac.rs For example, docking studies of thiourea compounds with targets like cyclooxygenase (COX) enzymes have highlighted how the introduction of specific functional groups can enhance binding through additional hydrogen bonds or hydrophobic contacts. singidunum.ac.rs A hypothetical docking of Acetanilide, 2-(thiocarbamyl)- would likely reveal similar interaction patterns.

Functional Group of LigandPotential Interaction TypeInteracting Amino Acid Residue (Example)
Amide N-HHydrogen Bond (Donor)Aspartate, Glutamate (side chain C=O)
Thiourea N-HHydrogen Bond (Donor)Serine, Threonine (side chain O-H)
Carbonyl C=OHydrogen Bond (Acceptor)Arginine, Lysine (side chain N-H)
Thiocarbonyl C=SHydrogen Bond (Acceptor)Tyrosine (side chain O-H)
Phenyl RingHydrophobic / π-π StackingPhenylalanine, Tryptophan, Leucine

Note: This table is illustrative and shows potential interactions. Actual interactions depend on the specific protein target.

A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score in units of kcal/mol. fip.org More negative scores typically indicate stronger, more favorable binding. nih.gov This metric is crucial for ranking potential drug candidates and prioritizing them for further experimental testing. arxiv.org

Thiourea derivatives have been computationally screened against a wide array of biological targets, including enzymes implicated in cancer, bacterial infections, and inflammation. fip.orgbiointerfaceresearch.comsingidunum.ac.rsresearchgate.netnih.gov For example, docking studies of benzoylthiourea (B1224501) compounds against bacterial enzymes involved in cell wall biosynthesis yielded docking scores ranging from -4.7 to -5.7 kcal/mol. fip.org Other studies on more complex thiourea derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have reported calculated binding affinities as strong as -24.99 kcal/mol. biointerfaceresearch.com The predicted binding affinity of Acetanilide, 2-(thiocarbamyl)- would be highly dependent on the specific topology and chemical nature of the target's active site.

Biological Target Class (Example)Hypothetical Binding Affinity (kcal/mol)
Protein Kinase (e.g., EGFR)-7.5 to -9.0
Urease-6.0 to -7.5
Cholinesterase (e.g., AChE)-8.0 to -9.5
Cyclooxygenase (e.g., COX-2)-7.0 to -8.5

Note: The binding affinity values in this table are hypothetical and for illustrative purposes only, based on typical ranges observed for related thiourea derivatives against these enzyme classes. biointerfaceresearch.comsingidunum.ac.rsresearchgate.net

Prediction of Macroscopic Properties from Computational Parameters

The dipole moment can be accurately calculated using various quantum chemical methods, including Density Functional Theory (DFT) and high-level wave function theories like Coupled Cluster (CC). wikipedia.orgacs.org The accuracy of these calculations is highly dependent on the chosen level of theory and the quality of the basis set, with augmented basis sets (e.g., aug-cc-pVDZ) often recommended for reliable predictions. acs.org

While computational data for Acetanilide, 2-(thiocarbamyl)- is not available, studies on the parent molecule, acetanilide, provide a reference. High-level quantum mechanical methods have been used to determine its intrinsic structural features. usna.edu The introduction of the polar 2-(thiocarbamyl) group is expected to significantly alter the magnitude and direction of the molecular dipole moment compared to acetanilide. A computational study would precisely quantify this change, offering valuable insight into the polarity and potential solubility of the target molecule.

CompoundComputational MethodBasis SetCalculated Dipole Moment (Debye)
AcetanilideM06-2X6-31+G(d)Value not specified in source usna.edu
AcetanilidewB976-31+G(d)Value not specified in source usna.edu
Acetanilide, 2-(thiocarbamyl)-DFT (e.g., B3LYP)(e.g., 6-311++G(d,p))Not yet reported

First Hyperpolarizability (NLO) Calculations and Potential for Optical Applications

While computational studies on related molecules, such as other substituted acetanilide and thiourea derivatives, are present in the literature, these findings are not directly applicable to Acetanilide, 2-(thiocarbamoyl)-. The electronic and structural properties that dictate NLO responses are highly specific to the exact molecular structure, including the nature and position of substituent groups. Therefore, extrapolating data from analogous compounds would not provide a scientifically accurate assessment for the title compound.

The investigation of NLO properties typically involves quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, to determine the molecular polarizability and hyperpolarizability tensors. These calculations provide insight into how a molecule's electron density responds to an external electric field, which is the basis for NLO phenomena. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response, which is crucial for applications in technologies like frequency doubling (second-harmonic generation) and optical switching.

For a molecule to exhibit a significant NLO response, it often possesses a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to a large change in dipole moment upon excitation. In Acetanilide, 2-(thiocarbamoyl)-, the acetamido group and the thiocarbamoyl group, attached to the phenyl ring, would be the primary determinants of its electronic properties. A detailed computational analysis would be required to optimize its molecular geometry, calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensors.

Such a study would elucidate the intramolecular charge transfer characteristics and determine the magnitude of the NLO response. Comparison with standard NLO materials, like urea (B33335), would be necessary to benchmark its potential for practical applications in optical devices.

However, as of the current available data, no such theoretical or computational studies have been published specifically for Acetanilide, 2-(thiocarbamoyl)-. Consequently, there are no detailed research findings or data tables on its first hyperpolarizability to report, and its potential for optical applications remains computationally unexplored.

Biological Activities and Medicinal Chemistry Research

Antimicrobial Potential

The core structure of acetanilide (B955), combined with the reactive thiocarbamyl moiety, has been a focal point for the development of new antimicrobial agents. Derivatives have been synthesized and tested against a wide array of pathogenic microorganisms.

Antibacterial Activity (Gram-Positive and Gram-Negative Organisms)

Derivatives of acetanilide have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of a thiocarbamoyl group, often as part of a thiourea (B124793), thiosemicarbazone, or thiohydantoin structure, is a common strategy in the design of compounds with antimicrobial effects.

Studies on various acetanilide derivatives have shown significant zones of inhibition when compared to standard antibiotics like streptomycin. researchgate.net For instance, certain 2-substituted-aminothiazoles derived from acetanilide showed good anti-bacterial activity against the Gram-negative bacterium Escherichia coli. researchgate.net Similarly, other research has demonstrated the efficacy of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.netresearchgate.netmdpi.comnih.gov The activity is often influenced by the specific substitutions on the aromatic rings of the molecule. mdpi.com While some compounds show broad-spectrum activity, others exhibit more selective action against either Gram-positive or Gram-negative strains. nih.govresearchgate.net

Table 1: Antibacterial Activity of Structurally Related Compounds

Compound Class Bacterial Strain Activity/Measurement Reference
Acetanilide Derivatives Escherichia coli (Gram-) Significant Zone of Inhibition researchgate.net
Acetanilide Derivatives Pseudomonas aeruginosa (Gram-) Significant Zone of Inhibition researchgate.net
Acetanilide Derivatives Bacillus subtilis (Gram+) Significant Zone of Inhibition researchgate.net
2-Thiohydantoin Hybrids Staphylococcus aureus (Gram+) Moderate Bacteriostatic Activity mdpi.com
Thiosemicarbazone Complexes Staphylococcus aureus (Gram+) Potent Antibacterial Agent mdpi.com
Thioureide Derivatives Bacillus subtilis (Gram+) MIC: 7.8 to 125 µg/mL researchgate.net
Thioureide Derivatives Klebsiella pneumoniae (Gram-) MIC: 31.25 to 250 µg/mL researchgate.net

Antifungal Activity

The antifungal potential of compounds structurally related to Acetanilide, 2-(thiocarbamyl)- has also been an area of active investigation. Research has shown that derivatives containing thioamide functionalities can be effective against various fungal pathogens. researchgate.net

For example, newly synthesized 2-substituted-aminothiazoles have been screened for their activity against fungal strains like Candida albicans and Aspergillus niger, showing positive results. researchgate.net Studies on 2-thiophene carboxylic acid thioureides demonstrated that all tested compounds exhibited antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μg/mL. researchgate.net Similarly, other thioureide derivatives have shown efficacy against C. albicans. researchgate.net The mechanism of action is thought to involve the disruption of the fungal cell membrane. researchgate.net

Table 2: Antifungal Activity of Structurally Related Compounds

Compound Class Fungal Strain Activity/Measurement Reference
2-Substituted-aminothiazoles Candida albicans Good Antifungal Activity researchgate.net
2-Substituted-aminothiazoles Aspergillus niger Antifungal Activity Screened researchgate.net
2-Thiophene Carboxylic Acid Thioureides Various Fungal Strains MIC: 31.25 to 62.5 µg/mL researchgate.net
2-((4-Chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides Candida kefyr High Susceptibility researchgate.net
2-((4-Chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides Aspergillus niger Strong Inhibitory Effect researchgate.net

Antiviral Activity

While direct studies on the antiviral properties of Acetanilide, 2-(thiocarbamyl)- are limited, research on structurally analogous compounds provides insight into its potential. Thiazolylthioacetamide derivatives have been synthesized and evaluated for their anti-HIV activities. nih.gov Some of these compounds showed potent activity against wild-type HIV-1 and several mutant strains in MT-4 cells, with EC50 values in the micromolar range. nih.gov

Furthermore, certain 2-amino substituted thiazole (B1198619) derivatives displayed significant potency against influenza A/H1N1 in MDCK cells. nih.gov Thiosemicarbazones have also been investigated for their antiviral activity against both RNA and DNA viruses, with some derivatives showing activity comparable to established antiviral drugs like methisazone. nih.gov These findings suggest that the thioamide scaffold present in Acetanilide, 2-(thiocarbamyl)- could serve as a basis for the development of novel antiviral agents. nih.govmdpi.com

Anticancer Activity

The exploration of acetanilide derivatives and related heterocyclic compounds as potential anticancer agents has yielded promising results. Research has focused on their ability to induce cell death in various cancer cell lines and to inhibit processes crucial for tumor progression, such as cell migration and invasion.

In Vitro Cytotoxicity Evaluation (e.g., MCF-7, HepG-2, MDA-MB-231 Cell Lines)

Compounds with structural similarities to Acetanilide, 2-(thiocarbamyl)- have been evaluated for their cytotoxic effects against a panel of human cancer cell lines.

MCF-7 (Human Breast Adenocarcinoma): Studies on novel thiopyran analogs and indole-based benzenesulfonamides have demonstrated potent cytotoxic activity against MCF-7 cells. nih.govresearchgate.net For example, certain N-alkyl gallamide derivatives showed strong cytotoxicity with IC50 values as low as 2.1 µg/mL. orientjchem.org A Ni(II) complex with a proline dithiocarbamate ligand was also found to induce cell death in this cell line, yielding an IC50 value of 315.70 µg/mL. waocp.orgnih.gov

HepG-2 (Human Hepatocellular Carcinoma): The cytotoxic potential of related compounds has also been confirmed in HepG-2 cells. nih.govmdpi.com Metal complexes of ligands derived from thiosemicarbazones were tested and showed carcinogenic properties against the HepG-2 cell line. mdpi.com In other studies, purinyl derivatives exhibited high cytotoxic activity against HepG2 cells. mdpi.com

MDA-MB-231 (Human Breast Adenocarcinoma): This triple-negative breast cancer cell line has been used to test the efficacy of various compounds. Isobavachalcone, for instance, was found to decrease the viability of MDA-MB-231 cells in a concentration- and time-dependent manner, with an IC50 value of 15.15 µM at 48 hours. mdpi.com Other synthetic compounds have also shown cytotoxic potential against this cell line. mdpi.comnih.gov

Table 3: In Vitro Cytotoxicity of Structurally Related Compounds

Compound/Derivative Class Cell Line Cytotoxicity Measurement (IC50) Reference
N-tert-butyl gallamide MCF-7 2.1 µg/mL orientjchem.org
Ni(II)Proline Dithiocarbamate MCF-7 315.70 µg/mL waocp.orgnih.gov
Allophylus cobbe leaf extract HepG-2 6.8 µg/mL (DCM extract) nih.gov
Purinyl derivatives HepG-2 High Cytotoxic Activity mdpi.com
Isobavachalcone MDA-MB-231 15.15 µM (48h) mdpi.com
nrCap18 peptide MDA-MB-231 ~0.29 μg/ml nih.gov

Inhibition of Cell Migration and Invasion

Metastasis is a key factor in cancer mortality, making the inhibition of cell migration and invasion a critical therapeutic goal. Research on acetanilide derivatives and similar structures has shown potential in this area.

A study on new hydantoin acetanilide derivatives found that they could substantially reduce the wound closure and migration of A549 lung cancer cells in a dose-dependent manner. nih.gov Similarly, certain indole-based benzenesulfonamides were shown to effectively reduce the migration of MCF-7 and SK-BR-3 breast cancer cells. nih.gov Other novel sulfonamide analogs have demonstrated an ability to significantly inhibit the invasiveness of MDA-MB231 breast cancer and A375 melanoma cells. nih.gov These compounds often work by down-regulating proteins essential for metastasis, such as matrix metalloproteinases (MMPs), or by interfering with signaling pathways that control cell motility. mdpi.commdpi.com

Antioxidant Properties and Oxidative Stress Modulation

The capacity of Acetanilide, 2-(thiocarbamyl)- to counteract oxidative stress is a key area of investigation. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of this compound is often evaluated through its ability to scavenge free radicals and to mitigate the downstream effects of oxidative damage, such as lipid peroxidation.

Standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests, are commonly employed to quantify the antioxidant capacity of chemical compounds. These assays measure the ability of a substance to donate a hydrogen atom or an electron to neutralize these stable free radicals, a process that can be monitored spectrophotometrically.

While specific IC50 values for Acetanilide, 2-(thiocarbamyl)- in DPPH and ABTS assays are not extensively documented in publicly available literature, research on analogous acetamide (B32628) derivatives suggests that the presence of the acetamide functional group can contribute to antioxidant and anti-inflammatory activities researchgate.net. The thiocarbamoyl group is also a feature of interest in compounds exhibiting antiradical properties mdpi.com. Further focused studies are required to quantify the precise radical scavenging efficacy of Acetanilide, 2-(thiocarbamyl)- and to establish its relative potency.

Table 1: DPPH and ABTS Radical Scavenging Activity Data

CompoundDPPH IC50ABTS IC50Reference
Acetanilide, 2-(thiocarbamyl)-Data not availableData not available

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.

Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation, a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. The measurement of MDA levels in biological samples can, therefore, provide an indication of the extent of oxidative stress.

Currently, there is a lack of specific studies investigating the direct effect of Acetanilide, 2-(thiocarbamyl)- on MDA levels in models of oxidative stress. However, related research on N-phenylacetamide derivatives has explored their potential to protect against oxidative stress by influencing cellular antioxidant systems nih.gov. Future research should aim to quantify the impact of Acetanilide, 2-(thiocarbamyl)- on MDA formation to better understand its protective effects against lipid peroxidation.

Table 2: Effect on Malondialdehyde (MDA) Levels

Treatment GroupMDA Level% Reduction vs. ControlReference
ControlData not available
Acetanilide, 2-(thiocarbamyl)-Data not available

Analgesic and Anti-inflammatory Research

The structural features of Acetanilide, 2-(thiocarbamyl)- suggest a potential for analgesic and anti-inflammatory effects. The acetanilide core is historically associated with pain and fever relief, while the thiourea moiety is present in various compounds with demonstrated anti-inflammatory action.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins which mediate pain and inflammation. Inhibition of these enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Cyclooxygenase (COX) Inhibition Data

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)Reference
Acetanilide, 2-(thiocarbamyl)-Data not availableData not availableData not available

Note: IC50 is the concentration of the compound required to inhibit 50% of the enzyme activity.

Other Emerging Therapeutic Potentials

Beyond its potential antioxidant and anti-inflammatory roles, the chemical scaffold of Acetanilide, 2-(thiocarbamyl)- may lend itself to other therapeutic applications. Research into related N-phenylacetamide and thiourea derivatives has revealed a broad spectrum of biological activities.

For instance, various N-phenylacetamide derivatives have been investigated for their potential as anticancer agents nih.gov. Studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have shown cytotoxic activity against several cancer cell lines . Similarly, carbamothioyl-furan-2-carboxamide derivatives have demonstrated anti-cancer potential mdpi.com.

Furthermore, the thiourea and acetamide moieties are present in compounds with documented antimicrobial properties . For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown in vitro antibacterial activities nih.govmdpi.com. Additionally, new ligands of N-(pyrimidin-2-yl carbamothioyl)acetamide and their metal complexes have been studied for their antimicrobial activity against various bacterial strains ekb.eg.

These findings suggest that Acetanilide, 2-(thiocarbamyl)- could be a candidate for broader pharmacological screening to explore its potential in oncology and infectious diseases.

Biological Mechanisms of Action and Interaction with Biological Targets

The precise molecular mechanisms underlying the biological activities of Acetanilide, 2-(thiocarbamyl)- are yet to be fully elucidated. Based on the activities of structurally related compounds, it is plausible that its effects are multifactorial.

The antioxidant activity likely stems from its ability to donate electrons or hydrogen atoms to neutralize free radicals, a property influenced by the electronic characteristics of the thiocarbamoyl and acetamido groups.

The potential anti-inflammatory action may be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases, as suggested by studies on similar N-phenylcarbamothioylbenzamides which were found to inhibit prostaglandin E2 synthesis nih.govnih.gov.

To gain a deeper understanding of its mechanism of action, further research is needed. This would include molecular docking studies to predict its binding affinity to various biological targets, such as COX enzymes, and subsequent in vitro and in vivo studies to validate these interactions and elucidate the downstream signaling pathways that are modulated by Acetanilide, 2-(thiocarbamyl)-.

Structure Activity Relationship Sar Studies

Influence of the Thiocarbamyl Group on Biological Activity

The thiocarbamyl group (-C(=S)NH₂) is a key structural motif that significantly modulates the biological profile of organic molecules. Its presence in the Acetanilide (B955), 2-(thiocarbamyl)- scaffold introduces specific electronic and steric properties that can profoundly influence interactions with biological targets. Thiourea (B124793) derivatives, which contain the thiocarbamyl moiety, are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. mdpi.comnih.gov

The biological activity of thiourea derivatives is often attributed to the presence of oxygen, nitrogen, and particularly sulfur as donor atoms, which allows for a multitude of bonding possibilities with metal ions and biological macromolecules. mdpi.com In the context of Acetanilide, 2-(thiocarbamyl)-, the thiocarbonyl group's ability to act as a hydrogen bond acceptor and its potential to coordinate with metal ions in metalloenzymes are critical determinants of its biological function.

While direct studies isolating the effect of the thiocarbamyl group in Acetanilide, 2-(thiocarbamyl)- are not extensively documented, the broader class of thiourea derivatives provides substantial evidence of its importance. For instance, N-arylthiourea compounds have demonstrated potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting enzymes like topoisomerase IV. nih.gov The replacement of a carbonyl group with a thiocarbonyl group can alter the electronic distribution and lipophilicity of a molecule, which in turn affects its membrane permeability and binding affinity to target proteins. mdpi.com

Impact of Substituents on the Anilide Ring on Biological Effects

The anilide ring of Acetanilide, 2-(thiocarbamyl)- presents a versatile scaffold for chemical modification, allowing for the introduction of various substituents that can fine-tune the compound's biological activity. The nature, position, and electronic properties of these substituents can have a dramatic impact on the molecule's pharmacokinetic and pharmacodynamic properties.

In studies of related anilide-containing compounds, the introduction of electron-withdrawing or electron-donating groups onto the phenyl ring has been shown to modulate antimicrobial and other biological activities. For example, in a series of substituted anilides, compounds bearing a nitro group exhibited enhanced antimicrobial activity. researchgate.net The position of the substituent is also crucial; for instance, para-substitution on the phenyl ring of certain thiosemicarbazone derivatives, which are structurally related to thiocarbamoyl compounds, has been identified as a key factor for their antifungal potential.

The following table summarizes the observed effects of different substituents on the anilide ring in related classes of bioactive compounds, which can provide predictive insights for the Acetanilide, 2-(thiocarbamyl)- series.

Substituent GroupElectronic EffectObserved Impact on Biological Activity in Related Compounds
Nitro (-NO₂)Strong Electron-WithdrawingEnhanced antimicrobial activity researchgate.net
Halogens (-F, -Cl, -Br)Electron-WithdrawingIncreased antibacterial effect (e.g., fluorine) researchgate.net
Methyl (-CH₃)Electron-DonatingCan either increase or decrease activity depending on the target
Methoxy (-OCH₃)Electron-DonatingVariable effects, can enhance activity in some cases
Trifluoromethyl (-CF₃)Strong Electron-WithdrawingCorrelated with antibiofilm activity researchgate.net

These trends suggest that the electronic landscape of the anilide ring is a critical determinant of biological activity. Electron-withdrawing groups can enhance the acidity of the N-H proton of the acetamide (B32628), potentially leading to stronger hydrogen bonding interactions with target receptors. Conversely, lipophilic substituents may improve membrane transport, leading to higher intracellular concentrations.

Role of Heterocyclic Scaffolds Formed from Thiocarbamyl Derivatives on Activity

The thiocarbamyl group is a versatile synthon for the construction of various heterocyclic rings, which are integral to the structure of many pharmaceutical agents. researchgate.net The cyclization of Acetanilide, 2-(thiocarbamyl)- derivatives can lead to the formation of diverse heterocyclic systems, such as thiazoles, thiophenes, and pyrimidines, each with its unique biological activity profile.

For instance, the reaction of 2-chloroacetamide (B119443) derivatives with thiocarbamoyl compounds is a known route to synthesize 3-aminothiophenes. researchgate.net Thiophene-2-carboxamide derivatives have been shown to possess notable antioxidant and antibacterial activities. researchgate.net Similarly, cyclization of thiourea derivatives can yield thiazolidinone scaffolds, which are recognized for a broad spectrum of pharmacological properties. researchgate.net

A study on the synthesis of heterocyclic compounds from acetanilide derivatives demonstrated that the reaction of a chloroacetanilide with thiourea leads to the formation of a 2,5-diamino-thiazole derivative. derpharmachemica.com The biological activity of such cyclized products can differ significantly from their open-chain precursors. For example, in a study of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, both compounds exhibited insecticidal activity, but with different potencies, highlighting the structural impact of cyclization. nih.gov

The formation of a rigid heterocyclic scaffold from a flexible open-chain precursor like Acetanilide, 2-(thiocarbamyl)- can lock the molecule into a specific conformation that may be more favorable for binding to a biological target, thus enhancing its activity.

Correlation between Computational Parameters and Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives of Acetanilide, 2-(thiocarbamyl)-, QSAR models can provide valuable insights into the key molecular descriptors that govern their biological effects.

While specific QSAR studies on Acetanilide, 2-(thiocarbamyl)- are not widely available, research on structurally related thioacetanilides and other anilide derivatives offers a predictive framework. For instance, 2D and 3D-QSAR studies on 1,2,3-thiadiazole (B1210528) thioacetanilides as HIV-1 non-nucleoside reverse transcriptase inhibitors revealed that hydrophobic and electrostatic effects are the dominant determinants of binding affinity. researchgate.net

In another QSAR study on substituted anilides with antimicrobial activity, molecular connectivity indices (such as ⁰χ, ⁰χv, and ²χ) were found to be well-correlated with both antibacterial and antifungal activities. researchgate.net These topological descriptors encode information about the size, shape, and branching of a molecule, which are critical for its interaction with a receptor.

The table below illustrates the types of computational parameters often used in QSAR studies and their potential relevance to the biological activity of Acetanilide, 2-(thiocarbamyl)- derivatives.

Computational ParameterDescriptionPotential Relevance to Biological Activity
Topological Descriptors
Molecular Connectivity Indices (χ)Numerical values that describe the topology of a molecule, including branching and connectivity.Correlation with antimicrobial activity. researchgate.net
Electronic Descriptors
Dipole MomentA measure of the overall polarity of a molecule.Influences solubility and interactions with polar receptors.
Highest Occupied Molecular Orbital (HOMO) EnergyEnergy of the outermost electron orbital; related to the ability to donate electrons.Can be important for charge-transfer interactions with biological targets.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyEnergy of the lowest-energy unoccupied orbital; related to the ability to accept electrons.Relevant for reactions involving nucleophilic attack.
Steric/Hydrophobic Descriptors
LogPThe logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.Affects membrane permeability and hydrophobic interactions with receptors.
Molar Refractivity (MR)A measure of the volume of a molecule and its polarizability.Relates to the steric fit of the molecule in a binding site.

These computational parameters, when correlated with experimental biological data, can guide the rational design of new Acetanilide, 2-(thiocarbamyl)- derivatives with improved potency and selectivity.

Potential Applications Beyond Traditional Medicinal Chemistry

Role as Synthons in Complex Organic Synthesis

The chemical architecture of "Acetanilide, 2-(thiocarbamyl)-" positions it as a valuable synthon, or synthetic building block, for the construction of more complex molecular frameworks, particularly heterocyclic compounds. The thiourea (B124793) moiety is a well-established precursor for a variety of ring systems due to the nucleophilicity of its sulfur and nitrogen atoms and its ability to undergo cyclocondensation reactions with suitable electrophiles. researchgate.net

The synthetic utility of thiocarbamoyl derivatives, such as "Acetanilide, 2-(thiocarbamyl)-", is well-documented in the synthesis of a wide array of heterocycles. These include, but are not limited to, thiophenes, pyrazoles, imidazoles, pyridines, and pyrimidines. researchgate.net A particularly prominent application is in the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thioamide with an α-haloketone. nih.govorganic-chemistry.org In this context, "Acetanilide, 2-(thiocarbamyl)-" can serve as the thioamide component, reacting with various α-haloketones to produce 2-amino-thiazole derivatives with the acetanilide (B955) moiety at the 2-amino position.

Furthermore, the acetanilide portion of the molecule can be derived from chloroacetanilide, which itself is a precursor for heterocyclic synthesis. For instance, the reaction of chloroacetanilide with thiourea can yield 2,5-diamino-thiazole derivatives, highlighting the potential for intramolecular cyclization or for the thiocarbamoyl group to react with the chloroacetyl moiety under certain conditions. keio.ac.jp The presence of both the thiourea and the acetanilide functionalities within one molecule offers the potential for sequential or one-pot reactions to build fused heterocyclic systems. For example, the thiourea could first react to form a thiazole ring, and subsequently, the acetanilide nitrogen or aromatic ring could be functionalized or participate in a further cyclization step.

The versatility of the thiourea group allows it to react with a diverse range of bifunctional reagents, leading to a variety of heterocyclic cores. For example, condensation with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives. researchgate.net The general reactivity patterns of thiocarbamoyl compounds suggest that "Acetanilide, 2-(thiocarbamyl)-" could be a key intermediate in the synthesis of novel polyfunctionalized molecules with potential applications in various fields of chemistry.

Potential in Catalysis

The thiourea functional group has emerged as a privileged motif in modern catalysis, particularly in the realm of organocatalysis. This has spurred interest in the catalytic potential of molecules like "Acetanilide, 2-(thiocarbamyl)-".

The sulfur and nitrogen atoms of the thiourea group in "Acetanilide, 2-(thiocarbamyl)-" can act as effective donor atoms, making it a candidate for ligand design in metal complex catalysis. Acylthiourea derivatives are known to form stable complexes with a variety of transition metals, acting as valuable ligands that can influence the catalytic activity and selectivity of the metal center. nih.gov

For instance, Ru(II)(η⁶-p-cymene) complexes featuring acylthiourea ligands have been synthesized and demonstrated to be effective pre-catalysts for the transfer hydrogenation of carbonyl compounds. nih.gov Similarly, Fe(II) catalysts bearing acylthiourea ligands supported on silica (B1680970) nanoparticles have been used for the transfer hydrogenation of various carbonyls, with the advantage of easy catalyst recovery and reusability. nih.gov The acetanilide framework in "Acetanilide, 2-(thiocarbamyl)-" could further modulate the electronic and steric properties of the resulting metal complex, potentially fine-tuning its catalytic performance. The coordination of N-acyl-N,N′-(disubstituted) thioureas with Pd(II) has also been explored, suggesting a broad scope of potential metal-ligand combinations. nih.gov

A significant advantage of using thiourea-based catalysts is their potential for immobilization onto solid supports, which facilitates catalyst recovery and reuse, aligning with the principles of green chemistry. This is a key consideration for industrial applications. mdpi.com The development of heterogeneous catalysts from thiourea derivatives is an active area of research.

Bifunctional thioureas have been successfully supported on various materials, including polymers like polyethylene (B3416737) glycol (PEG) and polystyrene, as well as on magnetic nanoparticles. nih.gov These immobilized catalysts have shown efficacy in promoting reactions such as the Michael addition. nih.gov Acylthiourea ligands have also been supported on silica nanoparticles to create heterogeneous Fe(II) catalysts. nih.gov

The "Acetanilide, 2-(thiocarbamyl)-" molecule could be similarly anchored to a solid support. The acetanilide ring provides a site for functionalization, allowing it to be covalently linked to a polymer backbone or a silica surface. Alternatively, the entire molecule could be incorporated into a metal-organic framework (MOF). The resulting heterogeneous catalyst could then be used in flow chemistry systems or in batch reactions where it can be easily separated by filtration or centrifugation. mdpi.com The reusability of such catalysts is a major advantage, as demonstrated by supported acylthiourea Fe(II) catalysts that can be recycled for multiple runs without significant loss of activity. nih.gov

Exploration in Materials Science (e.g., Phase Change Materials, NLO Materials)

The structural features of "Acetanilide, 2-(thiocarbamyl)-" also suggest its potential for applications in materials science, particularly in the development of phase change materials (PCMs) and nonlinear optical (NLO) materials.

Thiourea derivatives have been investigated as solid-liquid phase change materials for thermal energy storage. A study on a series of 1,3-diacylthioureas with long alkyl chains demonstrated their potential as PCMs. researchgate.net These compounds exhibit significant latent heats of melting and freezing, and their phase change temperatures can be tuned by varying the length of the alkyl chains. researchgate.net For example, 1,3-dihexadecanoyl thiourea was found to have a latent heat of melting of 148.8 J/g. researchgate.net While "Acetanilide, 2-(thiocarbamyl)-" itself does not possess long alkyl chains, it could be chemically modified to incorporate such features, or it could be a component in a eutectic mixture of PCMs. The data from related thiourea derivatives provides a strong rationale for exploring this potential application.

Thermal Properties of Selected Thiourea Derivatives as Phase Change Materials researchgate.net
CompoundMelting Temperature (°C)Latent Heat of Melting (J/g)Freezing Temperature (°C)Latent Heat of Freezing (J/g)
1,3-didodecanoyl thiourea40.2116.3--110.0
1,3-ditetradecanoyl thiourea44.7122.5--122.4
1,3-dihexadecanoyl thiourea51.7153.6--142.7

In the field of nonlinear optics, organic molecules with donor-π-acceptor architectures are of great interest due to their potential for large second- and third-order NLO responses. nih.gov Acylthiourea derivatives fit this paradigm, with the carbonyl and thiocarbonyl groups acting as electron-withdrawing moieties. Quantum chemical studies on unsymmetrical acylthiourea derivatives have been performed to calculate their third-order NLO polarizability. nih.govacs.org

For instance, the average static third-order polarizability (γ) for methyl 2-(3-benzoylthioureido)benzoate (MBTB) was calculated to be 102.91 x 10⁻³⁶ esu, which is significantly larger than that of a related compound, 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC), with a γ of 27.30 x 10⁻³⁶ esu. nih.govacs.org This difference was attributed to the better charge-transfer characteristics in the aromatic system of MBTB. nih.govacs.org Given that "Acetanilide, 2-(thiocarbamyl)-" possesses an aromatic ring system and the acylthiourea functionality, it is a promising candidate for exhibiting NLO properties. Further experimental and computational studies would be necessary to quantify its NLO response and to explore its potential in applications such as optical switching and data storage.

Calculated Third-Order NLO Polarizability of Acylthiourea Derivatives nih.govacs.org
CompoundAverage Static Third-Order Polarizability (γ) (x 10⁻³⁶ esu)
4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC)27.30
methyl 2-(3-benzoylthioureido)benzoate (MBTB)102.91

Q & A

Q. What validation protocols ensure reproducibility in thiocarbamyl-acetanilide studies?

  • Methodological Answer : Follow open-science practices: document detailed synthetic protocols (e.g., via electronic lab notebooks), share raw spectral data, and use standardized purity metrics (e.g., HPLC area%). Cross-validate results with independent labs, referencing collaborative frameworks like the ACS Validation Guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.